5-Sulfamoylindoline-1-carboxamide
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Overview
Description
5-Sulfamoylindoline-1-carboxamide is an organic compound that belongs to the class of indoline derivatives It features a sulfamoyl group attached to the indoline ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylindoline-1-carboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indoline with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine.
Carboxamide Formation: The carboxamide group is introduced by reacting the sulfamoylindoline with an appropriate amine or ammonia in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoylindoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like hydroxide ions (OH-) can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated indoline derivatives.
Scientific Research Applications
5-Sulfamoylindoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Sulfamoylindoline-1-carboxamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
Indoline-5-sulfonamide: Similar structure but lacks the carboxamide group.
Indoline-2-carboxamide: Similar structure but the carboxamide group is at a different position.
5-Sulfamoylindole: Lacks the carboxamide group but has a similar sulfamoyl substitution.
Uniqueness
5-Sulfamoylindoline-1-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C9H11N3O3S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
5-sulfamoyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C9H11N3O3S/c10-9(13)12-4-3-6-5-7(16(11,14)15)1-2-8(6)12/h1-2,5H,3-4H2,(H2,10,13)(H2,11,14,15) |
InChI Key |
PMQOVJDODHVJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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